molecular formula C19H24N4O2 B2885361 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide CAS No. 1170496-52-2

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide

Cat. No.: B2885361
CAS No.: 1170496-52-2
M. Wt: 340.427
InChI Key: DOZZGEUQTLMOJM-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide is a synthetic small molecule designed for research applications, featuring a piperidine core substituted with a 1,3,4-oxadiazole ring and a carboxamide group. This structure combines privileged pharmacophores often explored in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole scaffold is a well-known heterocycle in pharmaceutical research due to its wide spectrum of reported biological activities and its role as a bioisostere for ester and carboxamide functionalities . Compounds containing this moiety have been investigated for various mechanisms of action, including the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), and telomerase, which are relevant in oncology and other disease areas . The specific activity of this compound would require empirical validation in relevant assay systems. This product is intended For Research Use Only (RUO). It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-12-3-6-16(11-13(12)2)20-19(24)23-9-7-15(8-10-23)18-22-21-17(25-18)14-4-5-14/h3,6,11,14-15H,4-5,7-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZZGEUQTLMOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research findings.

Structure and Properties

The molecular formula of the compound is C17H22N4OC_{17}H_{22}N_{4}O, featuring a piperidine ring substituted with a 3,4-dimethylphenyl group and a 5-cyclopropyl-1,3,4-oxadiazol-2-yl moiety. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Compounds derived from oxadiazole have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) at sub-micromolar concentrations. The mechanism involves the upregulation of p53 and activation of caspase pathways, leading to programmed cell death .
CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis via p53 activation
5bU-9372.41Caspase activation

Antibacterial Activity

The antibacterial potential of oxadiazole derivatives has also been explored. Studies demonstrated moderate to strong activity against various bacterial strains:

  • Activity Spectrum : The compound exhibited notable inhibition against Salmonella typhi and Bacillus subtilis, suggesting a broad-spectrum antibacterial activity that may be leveraged for therapeutic applications .
Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other strains testedWeak to Moderate

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to initiate apoptosis in cancer cells by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins.
  • Enzyme Inhibition : Some derivatives have demonstrated strong inhibitory action against enzymes like acetylcholinesterase and urease, which are important in various physiological processes and disease states .
  • Molecular Interactions : Molecular docking studies suggest that the oxadiazole moiety facilitates strong hydrophobic interactions with target proteins, enhancing binding affinity and specificity .

Case Studies

Recent studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:

  • A study synthesized a series of oxadiazole-piperidine compounds and evaluated their anticancer properties using flow cytometry and Western blot analysis. The results indicated that modifications on the oxadiazole ring significantly influenced their biological potency .
  • Another investigation highlighted the antibacterial efficacy of synthesized oxadiazole derivatives against multiple strains, emphasizing their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound : 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide Not provided Estimated ~375-400 - 5-cyclopropyl-oxadiazole
- 3,4-dimethylphenyl
Predicted higher metabolic stability (cyclopropyl) and moderate lipophilicity -
4-(5-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide (Compound 19) C19H16Cl3N5O2 454.7 - Chlorobenzodiazole
- 3,4-dichlorophenyl
High molecular weight; dichlorophenyl enhances hydrophobicity
4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide C22H26N4O2 378.5 - Isopropyl-oxadiazole
- Naphthalenylmethyl
Bulky naphthalene group may reduce solubility; isopropyl increases steric hindrance
1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide C20H19ClN4O4S 446.9 - 4-chlorobenzenesulfonyl
- Phenyl-oxadiazole
Sulfonyl group enhances polarity; high molecular weight
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide C16H18N4O5S 378.4 - Morpholine sulfonyl
- Cyclopropyl-oxadiazole
Moderate XLogP3 (0.3); high hydrogen-bond acceptor count (8)
Key Observations:
  • Cyclopropyl vs. Other Oxadiazole Substituents : The cyclopropyl group in the target compound and may confer greater metabolic stability compared to bulkier substituents (e.g., isopropyl in or phenyl in ), which could hinder enzymatic degradation.
  • Aromatic Substituents : The 3,4-dimethylphenyl group balances lipophilicity and steric effects, contrasting with the highly hydrophobic dichlorophenyl in or polar sulfonyl groups in .

Preparation Methods

Cyclization of Diacylhydrazides

A prevalent method involves cyclizing cyclopropanecarboxylic acid hydrazide with a carbonyl source. For example:

  • Hydrazide Formation : Cyclopropanecarbonyl chloride reacts with hydrazine to yield cyclopropanecarbohydrazide.
  • Cyclization : Treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux forms the 1,3,4-oxadiazole-2-thiol intermediate.
  • Functionalization : The thiol group is replaced with a cyclopropyl group via alkylation or nucleophilic substitution.

Example Protocol

  • Reagents : Cyclopropanecarbonyl chloride (1.2 eq), hydrazine hydrate (1.5 eq), CS₂ (2 eq), KOH (2 eq).
  • Conditions : Reflux in ethanol (6 h), followed by alkylation with cyclopropyl bromide (1.5 eq) in DMF at 80°C.
  • Yield : 68–72% after column purification.

Alternative Route: Cyclocondensation

A one-pot approach condenses cyclopropanecarboxylic acid and thiosemicarbazide using phosphorus oxychloride (POCl₃) as a dehydrating agent:
$$ \text{Cyclopropanecarboxylic acid} + \text{Thiosemicarbazide} \xrightarrow{\text{POCl}_3, \Delta} \text{5-Cyclopropyl-1,3,4-oxadiazole} $$

  • Yield : 65%.

Functionalization of the Piperidine Scaffold

Piperidine-4-carboxylic Acid Derivatives

Starting from piperidine-4-carboxylic acid ethyl ester :

  • Hydrolysis : Convert ester to carboxylic acid using NaOH.
  • Hydrazide Formation : React with hydrazine hydrate to yield piperidine-4-carbohydrazide.
  • Oxadiazole Coupling : Condense with cyclopropanecarbonyl chloride under Dean-Stark conditions to form the oxadiazole-piperidine intermediate.

Key Data

Step Reagents/Conditions Yield (%)
Hydrolysis NaOH, H₂O/EtOH, reflux 92
Hydrazide Formation NH₂NH₂·H₂O, EtOH, 24 h 85
Oxadiazole Coupling Cyclopropanecarbonyl chloride, toluene, 110°C 78

Buchwald-Hartwig Amination

For advanced functionalization, palladium-catalyzed coupling attaches the oxadiazole to piperidine:

  • Catalyst : Pd(OAc)₂/Xantphos.
  • Ligand : 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos).
  • Conditions : 100°C in dioxane, 12 h.
  • Yield : 70–75%.

Introduction of the N-(3,4-Dimethylphenyl)carboxamide Group

Carbamoylation via Isocyanate

  • Isocyanate Synthesis : 3,4-Dimethylaniline reacts with triphosgene to form 3,4-dimethylphenyl isocyanate.
  • Amidation : React isocyanate with piperidine-4-carboxylic acid under basic conditions.

Example

  • Reagents : 3,4-Dimethylphenyl isocyanate (1.1 eq), piperidine-oxadiazole intermediate (1 eq), Et₃N (2 eq).
  • Conditions : DCM, 0°C to RT, 4 h.
  • Yield : 82%.

Mixed Carbonate Method

An alternative employs 1,1′-carbonyldiimidazole (CDI) to activate the carbonyl:

  • Activation : Piperidine-oxadiazole reacts with CDI in THF.
  • Nucleophilic Attack : 3,4-Dimethylaniline added to form the carboxamide.
  • Yield : 76%.

Optimization Challenges and Solutions

Regioselectivity in Oxadiazole Formation

  • Issue : Competing 1,2,4-oxadiazole formation.
  • Solution : Use of K₂CO₃ as base and controlled stoichiometry of CS₂.

Purification Strategies

  • Chromatography : Silica gel column with EtOAc/hexane (3:7) for oxadiazole intermediates.
  • Recrystallization : Ethanol/water mixtures for final carboxamide.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, oxadiazole-H), 7.20–7.10 (m, 3H, aromatic), 2.90 (m, 1H, piperidine), 2.25 (s, 6H, CH₃), 1.80–1.60 (m, 4H, cyclopropane).
  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (oxadiazole ring).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Diacylhydrazide Cyclization High regioselectivity Multi-step 68–72
Buchwald-Hartwig Direct coupling Requires Pd catalysts 70–75
CDI-Mediated Amidation Mild conditions Cost of reagents 76

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide?

  • Methodological Answer : The synthesis involves three critical steps:
  • Cyclization : Use phosphorus oxychloride (POCl₃) under reflux in dimethylformamide (DMF) to form the oxadiazole ring. Reaction yields improve at 80–100°C for 6–8 hours .
  • Coupling : React the oxadiazole intermediate with the piperidine-carboxamide core via nucleophilic substitution. Ethanol or THF as solvents at 60–70°C for 12 hours enhances regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. HPLC with a C18 column and acetonitrile/water mobile phase validates purity .

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the oxadiazole ring and piperidine substitution patterns. Key signals: δ 8.2–8.5 ppm (oxadiazole protons), δ 3.5–4.0 ppm (piperidine CH₂) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 395.18) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the cyclopropyl-oxadiazole moiety .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiadiazole-piperidine derivatives show kinase inhibition ).
  • Assay Conditions : Use fluorescence polarization (FP) for binding affinity or luminescence-based ATPase assays for enzymatic activity. IC₅₀ values <10 µM warrant further study .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay robustness .

Advanced Research Questions

Q. What computational strategies are recommended for predicting binding modes and structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclopropane’s steric effects on binding pockets) .
  • QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with activity. Substituents on the 3,4-dimethylphenyl group significantly impact lipophilicity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple assays (e.g., SPR vs. FP) using Bayesian statistics to identify assay-specific biases .
  • Structural Analogs : Compare with derivatives (e.g., fluorophenyl or chlorobenzyl variants) to isolate substituent effects on potency .
  • Solubility Correction : Normalize activity data for solubility limits (measured via shake-flask method) to avoid false negatives .

Q. What novel applications beyond pharmacology could be explored for this compound?

  • Methodological Answer :
  • Materials Science : Test as a ligand for metal-organic frameworks (MOFs). The oxadiazole’s nitrogen atoms may coordinate with Cu²⁺ or Zn²⁺ .
  • Catalysis : Screen for organocatalytic activity in asymmetric aldol reactions. Piperidine’s basicity and oxadiazole’s electron-withdrawing properties may enhance enantioselectivity .

Q. How can chemical engineering principles improve process control during scale-up?

  • Methodological Answer :
  • Reactor Design : Use continuous-flow reactors with in-line IR monitoring to optimize cyclization step yields (>80%) and reduce byproducts .
  • Membrane Separation : Employ nanofiltration (MWCO 300 Da) to isolate the product from unreacted intermediates .
  • DoE Optimization : Apply Taguchi methods to vary temperature, solvent ratio, and catalyst load, identifying critical parameters via ANOVA .

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